3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a complex organic compound that features a thiazolo[3,2-a]pyrimidine core
Properties
IUPAC Name |
3,4-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-13(15(21)19-6-7-24-16(19)17-9)18-14(20)10-4-5-11(22-2)12(8-10)23-3/h4-8H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDMMFPXUWSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its potential therapeutic properties make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and benzamide analogs. Examples include:
- 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-yl derivatives
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
What sets 3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide apart is its unique combination of functional groups and structural features.
Biological Activity
3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazolo[3,2-a]pyrimidine core combined with a benzamide structure, which contributes to its diverse biological effects. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 955260-44-3 |
| Molecular Formula | C₁₆H₁₅N₃O₄S |
| Molecular Weight | 345.4 g/mol |
The presence of methoxy groups at the 3 and 4 positions of the benzene ring enhances the compound's lipophilicity, which may influence its biological activity.
Anticancer Properties
The thiazolo[3,2-a]pyrimidine moiety is known for its involvement in various anticancer activities. Studies have shown that derivatives of this structure can exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in inhibiting cell proliferation in A431 and Jurkat cells .
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors that are critical in cancer cell proliferation and survival. For example, molecular dynamics simulations indicate that these compounds may interact with proteins through hydrophobic contacts, leading to alterations in their functional states.
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens. Studies have reported that related thiazole compounds exhibit significant antibacterial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections .
Anticonvulsant Activity
Some thiazole-based compounds have shown promise in anticonvulsant applications. The structure-function relationship (SAR) analysis suggests that certain substitutions on the thiazole ring can enhance anticonvulsant efficacy. For instance, specific analogues have displayed substantial protective effects in animal models of seizures .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxicity of various thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 value lower than that of doxorubicin across multiple tested cell lines (A431 and Jurkat) .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of several thiazole derivatives against common bacterial strains. The findings revealed that certain compounds had minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL for Gram-positive bacteria, suggesting a robust antibacterial profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
